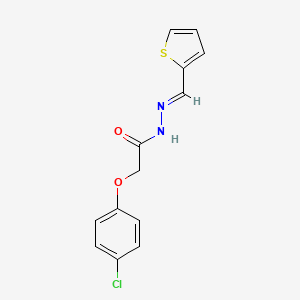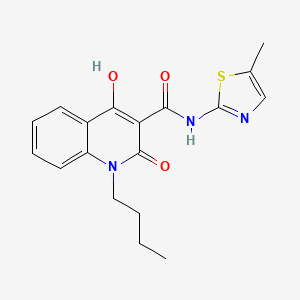
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide, also known as CPTH2, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in regulating gene expression.
Wirkmechanismus
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide inhibits HAT activity by binding to the active site of the enzyme, preventing the acetylation of histone proteins. This leads to changes in gene expression, which can have both anti-tumor and pro-tumor effects depending on the specific context. 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HAT activity, it has been shown to modulate the activity of other enzymes involved in gene expression, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide has also been shown to induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for HAT inhibition, making it an ideal tool for studying the role of HATs in gene expression and cancer biology. However, 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide also has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. It also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is the development of more potent and selective HAT inhibitors. Another area is the identification of biomarkers that can predict response to HAT inhibitors like 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide in cancer patients. Additionally, there is interest in studying the effects of HAT inhibition in other disease contexts, such as neurodegenerative diseases and cardiovascular disease. Overall, 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide is a promising tool for studying the role of HATs in gene expression and cancer biology, and further research on this compound is warranted.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied in the field of cancer research due to its ability to inhibit HAT activity. HATs are enzymes that add acetyl groups to histone proteins, which play a critical role in regulating gene expression. Dysregulation of HAT activity has been implicated in various types of cancer, making HAT inhibitors like 2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide potential therapeutic agents for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-3-5-11(6-4-10)18-9-13(17)16-15-8-12-2-1-7-19-12/h1-8H,9H2,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUMMBAFZRMRAI-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3862702.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3862709.png)

![(3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B3862731.png)
![3-[5-(2-chlorophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3862734.png)
![6-(4-hydroxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3862743.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862757.png)

![N'-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3862766.png)
![1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3862775.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)
![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3862789.png)
